8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one
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Overview
Description
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . Another approach includes the Gould–Jacobs reaction, which involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as a scaffold for developing new drugs, particularly as inhibitors of enzymes like tyrosine kinases.
Biology: It is used in the study of biological pathways and as a probe for understanding enzyme mechanisms.
Materials Science: The unique electronic properties of this compound make it suitable for use in organic electronics and as a component in advanced materials.
Mechanism of Action
The mechanism of action of 8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the active site of the enzyme, preventing phosphorylation of tyrosine residues . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Similar in structure but with different substituents, showing varied biological activities.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with potential as a tyrosine kinase inhibitor.
Uniqueness
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for drug discovery and materials science .
Biological Activity
8-Methyl-6-phenyl-5H,6H-pyrido[2,3-d]pyridazin-5-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyridazine family and exhibits a variety of pharmacological properties, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₀H₈N₄O
- Molecular Weight : 188.20 g/mol
This compound features a pyrido[2,3-d]pyridazine core with methyl and phenyl substituents that contribute to its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that derivatives of pyrido[2,3-d]pyridazin compounds can inhibit the growth of cancer cells by targeting specific kinases involved in tumor progression. For instance, modifications to the phenyl group have been associated with enhanced activity against c-Met driven cell lines .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against several strains of bacteria. Its effectiveness is often compared to established antibiotics, indicating its potential as a therapeutic agent .
- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes such as dihydrofolate reductase (DHFR) and other kinases, which are critical in cellular processes .
Case Study 1: Antitumor Efficacy
A study focusing on the structure-activity relationship (SAR) of pyrido[2,3-d]pyridazin derivatives revealed that certain modifications significantly enhance their inhibitory effects on c-Met kinase activity. The introduction of specific substituents on the phenyl ring was found to improve potency against cancer cell lines .
Compound | c-Met Inhibition (IC50 µM) | Notes |
---|---|---|
Parent Compound | 15 | Baseline activity |
8-Methyl Derivative | 5 | Enhanced activity |
Phenyl Substituted Variant | 2 | Potent inhibitor |
Case Study 2: Antimicrobial Activity
Another research highlighted the antimicrobial properties of this compound against Gram-positive bacteria. The minimum inhibitory concentrations (MIC) were evaluated against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 50 | Moderate |
Escherichia coli | 75 | Moderate |
These results suggest that modifications to the chemical structure could lead to enhanced efficacy against resistant bacterial strains .
The mechanism by which this compound exerts its biological effects involves:
- Kinase Inhibition : By binding to the active sites of kinases such as c-Met and DHFR, the compound disrupts signaling pathways crucial for cancer cell proliferation and survival.
- Antibacterial Action : The compound's ability to interfere with bacterial cell wall synthesis or function contributes to its antimicrobial properties.
Properties
Molecular Formula |
C14H11N3O |
---|---|
Molecular Weight |
237.26 g/mol |
IUPAC Name |
8-methyl-6-phenylpyrido[2,3-d]pyridazin-5-one |
InChI |
InChI=1S/C14H11N3O/c1-10-13-12(8-5-9-15-13)14(18)17(16-10)11-6-3-2-4-7-11/h2-9H,1H3 |
InChI Key |
YITWOVUHXYDQAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C2=C1N=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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